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molecular formula CH4CaFO7P B8453755 Calcium carbonate phosphate fluoride CAS No. 156367-66-7

Calcium carbonate phosphate fluoride

Cat. No. B8453755
M. Wt: 218.09 g/mol
InChI Key: RZGYKJLLLHOTLC-UHFFFAOYSA-L
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Patent
US06000341

Procedure details

A solid solution of amorphous calcium carbonate phosphate fluoride containing other beneficial ions was synthesized by: (1) adding 1.15 g of CaCl2, 1.39 g of SrCl2, and 0.528 g of MgCl2 to 10 mL of water; (2) adding K2HPO4, K2CO3 and sodium pyrophosphate decahydrate, 0.446 g of sodium phytate, 0.168 g of sodium fluoride, 0.0025 g of sodium hydroxyethane diphosphonate, and 1.24 mL of 14.5 M ammonium hydroxide to 52.4 mL of water buffered at pH=10.0; (3) adding 0.0386 g of chlorhexidine to 10 mL of water; (4) mixing the three solution together; (5) filtering the mixing solutions immediately; (6) washing with water and then 100% ethanol; and (7) drying the solid in a desiccator under vacuum. The approximate composition of the solid in mass % is: phosphate 18%, carbonate 8%, fluoride 2.5%, calcium 12% strontium 17%, and magnesium 2.9%.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0386 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.15 g
Type
reactant
Reaction Step Four
[Compound]
Name
SrCl2
Quantity
1.39 g
Type
reactant
Reaction Step Four
Name
Quantity
0.528 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.446 g
Type
reactant
Reaction Step Five
Quantity
0.168 g
Type
reactant
Reaction Step Five
Name
sodium hydroxyethane diphosphonate
Quantity
0.0025 g
Type
reactant
Reaction Step Five
Quantity
1.24 mL
Type
reactant
Reaction Step Five
Name
Quantity
52.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[Mg+2].[Cl-].[Cl-].[OH:7][P:8]([O-:11])([O-:10])=[O:9].[K+].[K+].[C:14]([O-:17])([O-:16])=[O:15].[K+].[K+].O.O.O.O.O.O.O.O.O.O.[O-]P(OP([O-])([O-])=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].C1(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C1OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[F-:91].[Na+].P(OP([O-])=O)([O-])=O.OCC.[Na+].[Na+].[OH-].[NH4+].C1C(NC(NC(NCCCCCCNC(NC(NC2C=CC(Cl)=CC=2)=N)=N)=N)=N)=CC=C(Cl)C=1>O>[F-:91].[P:8]([OH:11])([OH:10])([O-:9])=[O:7].[C:14](=[O:15])([OH:17])[OH:16].[Ca+2:3] |f:0.1.2,3.4.5,6.7.8,9.10.11,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31.32.33.34.35.36.37.38.39,40.41,42.43.44.45,46.47,50.51.52.53|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.0386 g
Type
reactant
Smiles
C1=CC(=CC=C1NC(=N)NC(=N)NCCCCCCNC(=N)NC(=N)NC=2C=CC(=CC2)Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.15 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
SrCl2
Quantity
1.39 g
Type
reactant
Smiles
Name
Quantity
0.528 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0.446 g
Type
reactant
Smiles
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0.168 g
Type
reactant
Smiles
[F-].[Na+]
Name
sodium hydroxyethane diphosphonate
Quantity
0.0025 g
Type
reactant
Smiles
P(=O)([O-])OP(=O)[O-].OCC.[Na+].[Na+]
Name
Quantity
1.24 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
52.4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
(5) filtering the mixing solutions immediately
WASH
Type
WASH
Details
(6) washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and (7) drying the solid in a desiccator under vacuum

Outcomes

Product
Name
Type
product
Smiles
[F-].P(=O)([O-])(O)O.C(O)(O)=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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